6-fluoro-1H-indol-5-ol
Overview
Description
6-Fluoro-1H-indol-5-ol is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The indole nucleus is known for its biological activity and is present in various bioactive molecules. The addition of a fluorine atom at the 6th position and a hydroxyl group at the 5th position enhances its chemical properties, making it a valuable compound in medicinal chemistry and other scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-1H-indol-5-ol can be achieved through several methods. One common approach involves the fluorination of 5-hydroxyindole. This can be done using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. Another method involves the cyclization of appropriate precursors, such as 2-fluoroaniline and ethyl glyoxylate, followed by deprotection and hydroxylation steps.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1H-indol-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-fluoro-1H-indol-5-one.
Reduction: Formation of 6-fluoro-1H-indol-5-amine.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
6-Fluoro-1H-indol-5-ol has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role as a potential therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-fluoro-1H-indol-5-ol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially increasing its binding affinity and selectivity. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity and function. These interactions can modulate various biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxyindole: Lacks the fluorine atom, resulting in different chemical and biological properties.
6-Fluoroindole: Lacks the hydroxyl group, affecting its reactivity and biological activity.
5-Fluoro-1H-indole: Fluorine atom at a different position, leading to variations in its chemical behavior.
Uniqueness
6-Fluoro-1H-indol-5-ol is unique due to the presence of both the fluorine atom and the hydroxyl group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific fields.
Properties
IUPAC Name |
6-fluoro-1H-indol-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c9-6-4-7-5(1-2-10-7)3-8(6)11/h1-4,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJHCCZRXUOIGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621800 | |
Record name | 6-Fluoro-1H-indol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50621800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
288386-15-2 | |
Record name | 6-Fluoro-1H-indol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50621800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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